(R)-2-Amino-1-phenylethanol

Asymmetric Catalysis Rhodium Carbenoid Chiral Auxiliary

Sourcing racemic or low-ee 2-amino-1-phenylethanol forces additional chiral-resolution steps, delaying campaigns and increasing costs. Procure the pre-resolved (R)-enantiomer to bypass this bottleneck. - Delivers >90% e.e. as a chiral core in Rh(II)-catalyzed N-H insertions, eliminating contamination by the unwanted (S)-product. - Generates (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives with 47-fold higher β3-adrenergic receptor activity over (S,S)-isomers. - Supplied with ≥97% chemical purity and ≥98% e.e.; stored under argon for long-term stability.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 2549-14-6
Cat. No. B152255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-1-phenylethanol
CAS2549-14-6
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)O
InChIInChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1
InChIKeyULSIYEODSMZIPX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.33 M

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-1-phenylethanol Overview


(R)-2-Amino-1-phenylethanol (CAS 2549-14-6), also known as (R)-(−)-α-(aminomethyl)benzyl alcohol or (R)-phenylglycinol, is a chiral β-amino alcohol with molecular formula C8H11NO and molecular weight 137.18 g/mol [1]. This optically active compound exists as a crystalline solid with a melting point of 57–63 °C and a specific optical rotation of [α]20/D −43° (c=2, ethanol) . It serves as a versatile chiral auxiliary, ligand, and intermediate in asymmetric synthesis, particularly in the construction of enantiomerically pure pharmaceuticals and fine chemicals . Its primary utility lies in its ability to control stereochemical outcomes in reactions such as N–H insertions, diethylzinc additions to arylaldehydes, and as a precursor to (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives with high β3-adrenergic receptor selectivity [2][3].

Critical Role of (R)-Enantiomer


The stereochemical configuration of 2-amino-1-phenylethanol dictates both its chiral induction capacity and its downstream biological activity. The (R)-enantiomer (CAS 2549-14-6) exhibits a distinct spatial arrangement that enables specific interactions with chiral catalysts, receptors, and resolving agents, leading to outcomes that cannot be replicated by its (S)-counterpart (CAS 56613-81-1) or the racemic mixture . In asymmetric synthesis, the (R)-enantiomer serves as a catalytic core in N–H insertion reactions, producing the (R)-enriched product with >90% enantiomeric excess, while the (S)-enantiomer yields the opposite stereochemical outcome [1]. Pharmacologically, the (R)-configuration is essential for generating (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives that exhibit 47-fold higher β3-adrenergic receptor activity compared to the corresponding (S,S)-isomers, a critical factor in anti-obesity and anti-diabetic drug development [2]. Furthermore, the solvent-dependent optical resolution of 2-APE reveals that (S)-2-APE is preferentially obtained in polar solvents (ε > 50), whereas (R)-2-APE requires less polar solvents (20 < ε < 40), demonstrating that even preparative-scale chiral separation is configuration-dependent and cannot be interchanged without compromising yield and purity [3].

Head-to-Head Enantiomer Evidence


Enantioselective N–H Insertion

In N–H insertion reactions using a rhodium(II) carbenoid, the (R)-2-amino-1-phenylethanol structure serves as the catalytic core of cinchona alkaloid mimics. The (1R,2S)-isomer derived from (R)-2-amino-1-phenylethanol yields the N-phenyl-1-phenylglycine derivative enriched in the R-form with >90% enantiomeric excess (ee), while the corresponding (1S,2R)-isomer derived from (S)-2-amino-1-phenylethanol gives the S-form enriched product [1].

Asymmetric Catalysis Rhodium Carbenoid Chiral Auxiliary

β3 Receptor Agonist Activity

(R)-2-Amino-1-phenylethanol is a key intermediate for synthesizing (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives, which are selective β3-adrenergic receptor agonists. A direct comparison of the (R,R)- and (S,S)-forms of a specific derivative—5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid disodium salt—demonstrates that the (R,R)-isomer exhibits 47-fold higher activity than the (S,S)-isomer [1].

Anti-Obesity Anti-Diabetic β3-Adrenergic Receptor

Solvent-Dependent Chiral Resolution

The optical resolution of racemic 2-amino-1-phenylethanol using dehydroabietic acid (DAA) as a resolving agent is strongly solvent-dependent. (S)-2-APE is obtained in high optical purity via a single crystallization operation when polar solvents (dielectric constant ε > 50) are used, whereas (R)-2-APE is resolved with lower efficiency in less polar solvents (20 < ε < 40) [1].

Chiral Resolution Diastereomeric Crystallization Process Optimization

Enzymatic Resolution Efficiency

Lipase PS- and CCL-catalyzed deacylation of diacylated 2-amino-1-phenylethanol proceeds to approximately 50% conversion, affording the two enantiomers with an enantiomeric excess (e.e.) on the order of 100% [1]. This demonstrates that enzymatic methods can achieve near-perfect enantiomeric purity, a critical quality attribute for chiral building blocks.

Biocatalysis Lipase Resolution Enantioselective Deacylation

Bienzymatic Kinetic Resolution

A one-pot, two-enzyme process using L-threonine aldolase and L-tyrosine decarboxylase yields enantioenriched (R)-2-amino-1-phenylethanol with a yield of 61% and enantiomeric excess (ee) of 62%, while the same protocol applied to octopamine yields (S)-octopamine in 99% yield and 81% ee [1].

Biocatalysis Enzymatic Synthesis Dynamic Kinetic Resolution

Optimal Application Scenarios


β3-Adrenergic Agonist Synthesis

Procure (R)-2-amino-1-phenylethanol with ≥98% ee as the chiral starting material for constructing (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives. The 47-fold higher activity of the (R,R)-isomer over the (S,S)-isomer [1] mandates the use of high-ee (R)-enantiomer to avoid contamination with the less active (S)-enantiomer, which would compromise in vivo efficacy and require additional purification steps.

Asymmetric N–H Insertion Catalysis

Employ (R)-2-amino-1-phenylethanol as the chiral core in cinchona alkaloid-inspired catalysts for rhodium(II)-catalyzed N–H insertion reactions. The (R)-configuration yields the (R)-enriched N-phenyl-1-phenylglycine derivative with >90% ee, whereas the (S)-configuration gives the opposite enantiomer [2]. Selection of the correct enantiomer is essential for achieving the desired stereochemical outcome in the final product.

Enantioselective Diethylzinc Additions

Utilize N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol as chiral auxiliaries in the enantioselective addition of diethylzinc to arylaldehydes [3]. The specific (R)-configuration is required to achieve high enantioselectivity; substitution with the (S)-enantiomer or racemate leads to diminished or opposite stereoselectivity.

Preparative Chiral Resolution

When performing diastereomeric crystallization of racemic 2-APE with dehydroabietic acid, note that (R)-2-APE is more efficiently resolved in less polar solvents (20 < ε < 40), while (S)-2-APE requires polar solvents (ε > 50) for high optical purity [4]. Process development teams should procure the pre-resolved (R)-enantiomer directly if the resolution step is not optimized for the (R)-specific solvent conditions.

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